7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 1326877-39-7
Cat. No.: VC4197143
Molecular Formula: C26H22N4O6
Molecular Weight: 486.484
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326877-39-7 |
|---|---|
| Molecular Formula | C26H22N4O6 |
| Molecular Weight | 486.484 |
| IUPAC Name | 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(11-18)14-30-25(31)19-9-7-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-8-10-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
| Standard InChI Key | FHVAEBLGZHUHII-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC)OC |
Introduction
The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule belonging to the quinazoline class, which is of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a quinazoline backbone substituted with a 1,2,4-oxadiazole moiety and a 3-methoxybenzyl group, contributing to its chemical properties and potential biological activity.
Synthesis and Chemical Behavior
The synthesis of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step chemical reactions. These processes often start with the formation of the quinazoline core, followed by the introduction of the oxadiazole and methoxybenzyl substituents. The specific conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Synthesis Steps
-
Formation of Quinazoline Core: This can be achieved through the condensation of anthranilic acid with appropriate reagents.
-
Introduction of Oxadiazole Moiety: This involves the reaction of the quinazoline core with a suitable oxadiazole derivative.
-
Attachment of Methoxybenzyl Group: This step typically involves alkylation reactions to introduce the methoxybenzyl substituent.
Biological Activity
Quinazoline derivatives, including 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, are known for their potential biological activities, such as antimicrobial and anticancer properties. The presence of the oxadiazole and methoxybenzyl groups can enhance these activities by interacting with biological targets like enzymes or receptors.
Potential Applications
-
Antimicrobial Agents: Quinazoline derivatives have been explored as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication .
-
Anticancer Agents: The ability of quinazolines to interact with cellular targets makes them candidates for anticancer therapies.
Spectroscopic Analysis
To confirm the structure and purity of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed.
Spectroscopic Techniques
| Technique | Purpose |
|---|---|
| NMR | Structural confirmation and purity assessment |
| IR | Functional group identification |
| MS | Molecular weight verification |
Comparison with Related Compounds
Other compounds in the quinazoline class, such as 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, share similar structural features but differ in their substituents, which can affect their biological profiles and reactivity .
Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione | C26H22N4O6 | 486.5 | Potential antimicrobial and anticancer |
| 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | C25H19ClN4O5 | 490.9 | Antimicrobial and anticancer properties |
| 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione analogs | Varies | Varies | Antimicrobial, anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume